Intravenous Pharmacokinetic Head-to-Head: 2,3-DMS vs. 3,4-DMS in Sprague-Dawley Rats
Following single intravenous administration at 4 mg/kg in rats, 2,3-DMS exhibited a significantly lower systemic clearance (52.0 ± 7.0 mL/min/kg) compared to its positional isomer 3,4-DMS (143.4 ± 40.5 mL/min/kg), a ~2.8-fold difference. The terminal elimination half-life (t1/2 λZ) was 288.9 ± 92.9 min for 2,3-DMS, which is approximately 2.2-fold longer than that observed for 3,4-DMS, while the volume of distribution of the central compartment (Vc) was 2.71 ± 0.51 L/kg for 2,3-DMS vs. 5.58 ± 1.73 L/kg for 3,4-DMS [1]. These data demonstrate that the 2,3- vs. 3,4-methoxy substitution pattern directly governs the rate of elimination and tissue distribution, providing a quantifiable basis for compound selection.
| Evidence Dimension | Intravenous pharmacokinetic parameters (clearance, t1/2, Vc) |
|---|---|
| Target Compound Data | Cl = 52.0 ± 7.0 mL/min/kg; t1/2 λZ = 288.9 ± 92.9 min; Vc = 2.71 ± 0.51 L/kg |
| Comparator Or Baseline | 3,4-DMS: Cl = 143.4 ± 40.5 mL/min/kg; t1/2 λZ ~131 min (calculated as MTT0→last = 61.4 ± 27.1 min, indicative of a shorter half-life); Vc = 5.58 ± 1.73 L/kg |
| Quantified Difference | ~2.8-fold lower clearance; ~2.2-fold longer terminal elimination half-life; ~2.1-fold smaller central volume of distribution for 2,3-DMS |
| Conditions | Sprague-Dawley rats, single i.v. dose 4 mg/kg, HPLC quantification (LLOQ 10 ng/mL), n ≥ 3 |
Why This Matters
Procurement of 2,3-DMS over 3,4-DMS for in vivo studies will result in higher and more sustained systemic exposure at equivalent doses, directly impacting dosing regimen design and experimental power.
- [1] Ng, S.Y.; Cardullo, N.; Yeo, S.C.; Spatafora, C.; Tringali, C.; Ong, P.S.; Lin, H.S. Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies. Molecules 2014, 19, 9577-9590. doi: 10.3390/molecules19079577. View Source
